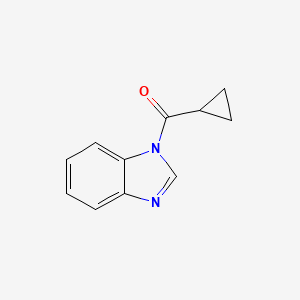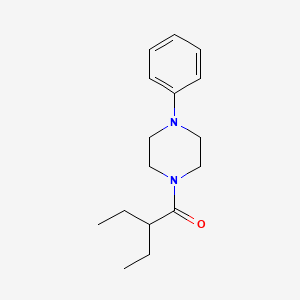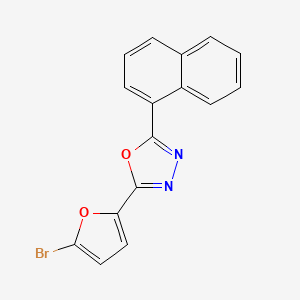![molecular formula C20H20N4OS B10978524 N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10978524.png)
N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a complex organic compound that features a benzimidazole, pyrrole, and thiophene moiety. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the coupling of benzimidazole derivatives with pyrrole and thiophene-containing intermediates. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature and time can vary, but they are usually conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, altering their activity. The pyrrole and thiophene rings may contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
Uniqueness
N-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is unique due to its combination of benzimidazole, pyrrole, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20N4OS |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H20N4OS/c25-20(13-19(16-7-12-26-14-16)23-9-3-4-10-23)21-8-11-24-15-22-17-5-1-2-6-18(17)24/h1-7,9-10,12,14-15,19H,8,11,13H2,(H,21,25) |
InChI Key |
WLSKWDFTTTVRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCNC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)


![5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10978455.png)


![N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10978468.png)
![2-[(3-Methylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978471.png)
![2-[(2-Cyclopentylacetyl)amino]benzamide](/img/structure/B10978481.png)
![1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10978487.png)
![4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10978498.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10978513.png)


